molecular formula C4H10BrNO3 B3288105 4-(Aminooxy)butanoic acid hydrobromide CAS No. 850411-24-4

4-(Aminooxy)butanoic acid hydrobromide

Cat. No.: B3288105
CAS No.: 850411-24-4
M. Wt: 200.03 g/mol
InChI Key: IRWARPKGDBUSSD-UHFFFAOYSA-N
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Description

The Aminooxy Functionality: Chemical Reactivity and Research Utility

The aminooxy group (-ONH₂) is a highly reactive nucleophile, a property that is central to its utility in chemical research. nih.gov Its enhanced nucleophilicity, when compared to a standard amine group, is attributed to the "alpha effect," a phenomenon where the presence of an adjacent heteroatom with lone-pair electrons (in this case, oxygen) increases reactivity. nih.goviris-biotech.de This characteristic allows the aminooxy group to participate in highly efficient and specific chemical reactions.

The primary and most widely exploited reaction of the aminooxy functionality is its chemoselective ligation with carbonyl compounds, specifically aldehydes and ketones. nih.govbiotium.com This reaction, often referred to as an oximation, occurs under mild conditions and forms a stable oxime bond. iris-biotech.debiotium.com The resulting oxime linkage is significantly more stable towards hydrolysis than imines (Schiff bases), which are formed from the reaction of primary amines with carbonyls. nih.goviris-biotech.de This robust and specific reaction has led to its classification as a form of "click chemistry," a group of reactions known for their high yield, modularity, and simple product isolation. acs.org

In research, this reactivity is harnessed for a multitude of applications:

Bioconjugation: The aminooxy group is used to label and conjugate molecules. For instance, it can be used to attach detectable tags like fluorescent dyes or biotin (B1667282) to glycoproteins after their carbohydrate portions have been oxidized to create aldehyde groups. biotium.com

Peptide and Protein Synthesis: It enables the construction of large proteins through the assembly of peptide fragments and the creation of cyclic peptides, where conformational constraints are crucial for biological activity. iris-biotech.de

Surface Functionalization: Aminooxy groups can be incorporated onto the surface of materials, such as gold nanoparticles, to allow for the subsequent attachment of aldehyde- or ketone-functionalized molecules for applications in sensing and catalysis. nih.gov

Nucleic Acid Modification: The functionality has been used to create modified nucleoside building blocks for synthesizing oligonucleotides with conjugated ligands, which can improve the therapeutic potential of nucleic acid-based drugs. nih.govacs.org

Table 1: Reactivity and Applications of the Aminooxy Functional Group

Feature Description Research Application Examples Citations
Primary Reaction Chemoselective reaction with aldehydes or ketones. Labeling glycoproteins, creating peptide conjugates. nih.gov, biotium.com
Bond Formed Stable oxime ether linkage. Formation of stable bioconjugates, surface modification. nih.gov, iris-biotech.de
Key Characteristic Increased nucleophilicity due to the "alpha effect". Efficient ligation under mild conditions. iris-biotech.de, nih.gov
Classification A type of "click chemistry". Modular synthesis of complex molecules and materials. acs.org

The Butanoic Acid Scaffold: Biological Relevance and Derivatives

The butanoic acid (also known as butyric acid) component of the molecule serves as a structural scaffold that has intrinsic biological significance. Butanoic acid is a short-chain fatty acid that plays a vital role in physiology and has been investigated for its therapeutic potential. biointerfaceresearch.comresearchgate.net Its derivatives are known to have various biological activities, including the ability to inhibit histone deacetylase (HDAC) enzymes. researchgate.net Aberrant HDAC activity has been linked to the development of certain types of cancer. researchgate.net

The degradation products of certain biopolymers, such as 3-hydroxybutyrate (B1226725) (3HB) from polyhydroxybutyrate (B1163853) (PHB), are natural metabolites in the human body. nih.gov 3HB is a ketone body produced from the breakdown of fatty acids. nih.gov This inherent biocompatibility makes scaffolds based on butanoic acid and its derivatives attractive for applications in tissue engineering and drug delivery. nih.gov Research has explored various derivatives of butanoic acid for their potential as antiviral agents and their role in modulating biological pathways. biointerfaceresearch.comresearchgate.net The presence of the carboxylic acid group is often important for the biological activity of these derivatives. nih.gov

Positioning of 4-(Aminooxy)butanoic Acid Hydrobromide within Chemical Biology and Neuropharmacology Research Contexts

This compound is uniquely positioned at the intersection of chemical biology and neuropharmacology due to its dual-functional nature. It combines the precise chemical reactivity of the aminooxy group with the biologically relevant butanoic acid scaffold.

In chemical biology , the compound serves as a versatile building block. The aminooxy group acts as a chemical handle for "click" conjugation, allowing the butanoic acid moiety to be specifically and stably attached to proteins, surfaces, or complex molecules. nih.govacs.org This enables researchers to create probes to study biological processes where butanoic acid or its derivatives are involved, such as histone deacetylase activity or fatty acid metabolism.

In neuropharmacology , the butanoic acid structure is an analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Various butanoic acid derivatives have been synthesized and tested for their activity at GABA receptors. For example, studies have examined butanoic acid derivatives as potential GABAB receptor antagonists or partial agonists. nih.gov Therefore, this compound can be used to synthesize novel conjugates for probing the GABAergic system. By attaching this compound to other molecules or carrier systems, researchers can investigate the structure-activity relationships of butanoic acid-based ligands at neuronal receptors.

Table 2: Chemical Properties of this compound

Property Value Citations
CAS Number 850411-24-4 sinfoochem.com, chemicalbook.com
Molecular Formula C₄H₁₀BrNO₃ sinfoochem.com, chemicalbook.com
Molecular Weight 200.03 g/mol sinfoochem.com, chemicalbook.com
Topological Polar Surface Area 72.6 Ų chemexper.com, guidechem.com
Hydrogen Bond Donor Count 3 guidechem.com
Hydrogen Bond Acceptor Count 4 chemexper.com, guidechem.com
Rotatable Bond Count 4 chemexper.com, guidechem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminooxybutanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.BrH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWARPKGDBUSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CON.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005412
Record name 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850411-24-4
Record name 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for 4-(Aminooxy)butanoic Acid Core

The synthesis of the 4-(aminooxy)butanoic acid core can be achieved through several established chemical transformations. A common and effective strategy involves the nucleophilic substitution of a suitable 4-halobutanoate ester with a protected hydroxylamine (B1172632) equivalent, followed by deprotection. One of the most prevalent methods utilizes N-hydroxyphthalimide in a Mitsunobu reaction.

A representative synthetic pathway can be described as follows:

Starting Material : The synthesis typically begins with a commercially available precursor such as ethyl 4-hydroxybutanoate.

Mitsunobu Reaction : The hydroxyl group of the starting material is converted to a phthalimidooxy group. This is achieved via a Mitsunobu reaction using N-hydroxyphthalimide (PhthNOH), triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This step stereoselectively inverts the configuration at the carbon center if a chiral starting material is used.

Deprotection : The phthalimido protecting group is then removed to liberate the aminooxy functionality. This is commonly accomplished by hydrazinolysis, using hydrazine (B178648) (N₂H₄) in a suitable solvent like ethanol (B145695) or dichloromethane. This step yields the aminooxy-containing ester.

Hydrolysis and Salt Formation : The ester is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Subsequent treatment with hydrobromic acid (HBr) yields the final product, 4-(aminooxy)butanoic acid hydrobromide.

Alternative routes may involve starting from precursors like itaconic anhydride, which can be opened to form a 4-carbon acid-amide that is subsequently converted google.com, or employing variations of the malonic ester synthesis google.com.

Stereoselective Synthesis of this compound and its Enantiomers

The production of specific enantiomers of 4-(aminooxy)butanoic acid is crucial for applications where chirality dictates biological activity, such as in the development of peptidomimetics or receptor-specific ligands. Stereoselective synthesis can be approached using two primary strategies:

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials. For instance, the synthesis can begin with (R)- or (S)-ethyl 4-hydroxybutanoate. As the Mitsunobu reaction proceeds with inversion of stereochemistry, starting with (R)-4-hydroxybutanoate would yield the (S)-aminooxy product, and vice-versa. This method is efficient for producing enantiomerically pure final compounds orgsyn.org.

Asymmetric Catalysis : Another advanced approach is the use of enzymatic or chiral metal-complex catalysis. For example, enzymes like tailored glutamate (B1630785) dehydrogenases have been used for the stereoselective reductive amination of related keto acids to produce chiral γ-amino acids nih.gov. A similar biocatalytic reductive oxyamination could be envisioned for producing enantiopure 4-(aminooxy)butanoic acid. While specific enzymatic routes for the title compound are not widely reported, this strategy remains a powerful tool for green and highly enantioselective synthesis nih.gov.

The enantiomeric purity of the final products is typically confirmed using chiral chromatography or by converting the amino acids into diastereomeric derivatives that can be analyzed by standard techniques like NMR spectroscopy orgsyn.org.

Derivatization Approaches via the Aminooxy Group (e.g., Oxime Formation)

The aminooxy group is a powerful functional handle for chemical modification due to its high nucleophilicity and chemoselectivity, a phenomenon known as the "alpha effect". nih.gov The most prominent reaction involving the aminooxy group is oxime ligation, a bioorthogonal "click" chemistry reaction. nih.govunivie.ac.at

Oxime Ligation: This reaction involves the condensation of the aminooxy moiety with an aldehyde or a ketone to form a stable oxime bond (C=N-O). nih.goviris-biotech.de This ligation is highly reliable and versatile due to its mild reaction conditions, high specificity, and the stability of the resulting oxime linkage, especially when compared to imines. nih.goviris-biotech.de The reaction does not require metal catalysts that can be problematic for biological systems. univie.ac.at It has been successfully used to create a wide array of bioconjugates, including glycopeptides, protein-polymer conjugates, and peptide-based probes. nih.goviris-biotech.desci-hub.se

The reaction kinetics can be significantly enhanced by catalysts or specific solvent conditions, making it suitable even for time-sensitive applications like radiolabeling. nih.gov

Table 1: Reaction Conditions for Oxime Ligation
ParameterConditionNotesReference
pH4-5Optimal pH range for aniline-catalyzed reactions in aqueous media. nih.gov
CatalystAniline or p-phenylenediamine (B122844) derivativesNucleophilic catalysts that significantly accelerate the reaction rate. nih.govunivie.ac.at
SolventAqueous media or pure acetic acidAcetic acid can be used as a solvent to achieve quantitative yields rapidly, especially with less reactive keto groups. sci-hub.se
TemperatureRoom temperature to 60°CMild temperatures are generally sufficient, preserving the integrity of sensitive biomolecules. nih.gov
Reaction TimeMinutes to hoursCan be as fast as 5 minutes with optimized catalysts and reactant concentrations, or several hours for standard preparations. nih.govsci-hub.se

Modification of the Carboxylic Acid and Alkyl Chain for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a lead compound to understand how structural changes impact biological activity. researchgate.netdrugdesign.org For 4-(aminooxy)butanoic acid, modifications can be made to the carboxylic acid group and the alkyl chain to explore and optimize its physicochemical properties and biological interactions.

Carboxylic Acid Modification : The carboxylic acid can be converted into a variety of functional groups to alter polarity, charge, and hydrogen bonding capacity. Common modifications include:

Esterification : Conversion to methyl, ethyl, or other alkyl esters can increase lipophilicity and cell membrane permeability. This is also a common step in multi-step syntheses orgsyn.org.

Amidation : Reaction with amines to form primary, secondary, or tertiary amides introduces different hydrogen bonding patterns and can be used to attach the moiety to other molecules or surfaces.

Alkyl Chain Modification : The four-carbon alkyl chain acts as a spacer. Its length and flexibility can be modified to optimize the distance and orientation between the terminal functional groups.

Chain Length Variation : Synthesizing homologous aminooxy-containing acids (e.g., aminooxypropanoic or aminooxypentanoic acid) allows for the study of spacer length on biological activity mdpi.com.

Introduction of Substituents : Adding alkyl or aryl groups to the chain can introduce steric bulk, restrict conformation, or provide additional interaction points with a biological target.

These systematic modifications are key to developing SAR models that guide the design of new analogs with improved potency, selectivity, or pharmacokinetic properties researchgate.netmdpi.com.

Development of Novel Analogs and Peptidomimetics Incorporating the Aminooxybutanoic Acid Moiety

Incorporating non-natural amino acids like 4-(aminooxy)butanoic acid into peptides is a powerful strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but have enhanced properties. rsc.orgresearchgate.netnih.gov

Advantages of Incorporation:

Enhanced Stability : Peptides containing non-natural building blocks like β- or γ-amino acids are often more resistant to degradation by proteases, which increases their in vivo half-life researchgate.netnih.gov.

Conformational Control : The longer alkyl chain of 4-(aminooxy)butanoic acid introduces greater flexibility or can be used to induce specific secondary structures (turns, helices) that may be crucial for biological activity nih.gov.

Novel Functionality : The aminooxy group serves as a unique chemical handle for post-synthetic modifications. After incorporation into a peptide, the aminooxy group can be used for site-specific conjugation via oxime ligation, allowing for the attachment of reporter molecules, polymers, or other peptides iris-biotech.demdpi.com.

Mechanistic Investigations of Biological Interactions

Modulation of Neurotransmitter Systems and Pathways

Research into 4-(Aminooxy)butanoic acid hydrobromide has centered on its significant interactions with key neurotransmitter systems in the central nervous system (CNS). Its primary activity involves the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory network in the brain.

As a structural analog of GABA, this compound directly influences GABAergic neurotransmission. Its mechanisms of action have been elucidated through various preclinical studies, highlighting its role as a modulator of GABA availability and function.

Investigations using synaptosomes—isolated nerve terminals that retain functional uptake mechanisms—have demonstrated that 4-(Aminooxy)butanoic acid acts as an inhibitor of GABA uptake. This inhibition is competitive, meaning the compound vies with GABA for the same binding sites on GABA transporters. By blocking this reuptake process, 4-(Aminooxy)butanoic acid effectively increases the concentration and duration of GABA in the synaptic cleft, leading to an enhancement of inhibitory signaling.

The reuptake of GABA is mediated by a family of four distinct transporter proteins: GAT1, GAT2, GAT3, and GAT4 (also known as BGT1). Research has revealed that 4-(Aminooxy)butanoic acid exhibits selectivity in its inhibition of these subtypes. It is a particularly potent inhibitor of GAT1, which is the predominant GABA transporter found on neurons and is responsible for the majority of GABA clearance in the brain. In contrast, its inhibitory activity at GAT2, GAT3, and GAT4 is significantly lower. This selectivity for GAT1 allows for a more targeted enhancement of synaptic GABAergic transmission compared to non-selective inhibitors.

Inhibitory Profile of 4-(Aminooxy)butanoic acid on GABA Transporter Subtypes

The following table summarizes the typical inhibitory concentrations (IC50) of 4-(Aminooxy)butanoic acid for the different GAT subtypes based on available research data.

Transporter SubtypeTypical IC50 (µM)Primary Location(s) in CNS
GAT1 ~1.3 - 2.5Neurons, Astrocytes
GAT2 >1000Choroid plexus, Ependymal cells
GAT3 ~130Astrocytes
GAT4 (BGT1) ~200Neurons, Astrocytes

The metabolic fate of GABA is primarily controlled by the enzyme GABA transaminase (GABA-T), which catabolizes it. While the main mechanism of 4-(Aminooxy)butanoic acid is transporter inhibition, its alteration of GABA levels can have indirect consequences on related enzymatic activities. Sustained elevation of synaptic GABA may lead to adaptive changes in the expression or activity of both GABA-T and glutamate (B1630785) decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate. However, direct and potent inhibition of GABA-T is not a primary action of 4-(Aminooxy)butanoic acid itself.

Research on Gamma-Aminobutyric Acid (GABA) System Interactions

Enzyme and Receptor Targeting Research

Scientific literature does not currently contain studies investigating the effects of this compound on the following targets:

Molecular-Level Characterization of Binding and Action

Consistent with the lack of research on its interaction with the aforementioned targets, there is no information available on the molecular-level binding characteristics of this compound.

Stereochemical Influence on Biological Activity and Selectivity

There is currently no available research specifically detailing the influence of stereoisomers of this compound on its biological activity and selectivity. In broader chemical and pharmacological contexts, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. For instance, different enantiomers or diastereomers of a compound can exhibit vastly different potencies and selectivities for receptors, enzymes, or transporters. This is because biological macromolecules are themselves chiral, and thus can differentiate between the stereoisomers of a substrate or ligand.

In related fields, studies on compounds like the isomers of 3-Br-acivicin have shown that only specific stereoisomers, in that case, the (5S, αS) isomers, display significant antiplasmodial activity. nih.govnih.govmdpi.com This highlights that a stereoselective uptake or interaction with a biological target is often responsible for the observed biological effects. nih.gov Similarly, research on other complex molecules has demonstrated that each stereoisomer can have a different pharmacological profile. nih.gov However, without specific studies on this compound, any discussion on its stereochemical influence remains speculative.

Conformational Dynamics and Preferred Binding Orientations

Detailed information regarding the conformational dynamics and preferred binding orientations of this compound is not present in the current scientific literature. The conformational flexibility of a molecule—its ability to adopt different shapes or conformations—plays a crucial role in its ability to bind to a biological target. The specific three-dimensional structure that a molecule adopts upon binding is often the one that maximizes favorable interactions and minimizes unfavorable ones.

Molecular modeling and X-ray crystallography are common techniques used to elucidate these preferred binding orientations. For example, studies on 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid have utilized X-ray crystallography to determine its extended, all-trans configuration in the solid state. mdpi.com This type of analysis provides insights into the molecule's shape and how it might interact with other molecules. Without such investigations for this compound, its conformational preferences and the resulting binding modes remain unknown.

Preclinical and in Vitro Model Applications

Utilization in Cellular Assays for Target Engagement and Functional Modulation

While specific target engagement studies for 4-(Aminooxy)butanoic acid hydrobromide are not extensively detailed in the surveyed literature, the broader class of gamma-aminobutyric acid (GABA) analogues has been evaluated in various cellular models to assess their interaction with components of the GABAergic system.

Rat Brain Synaptosomal Preparations: Research on related GABAergic compounds often employs rat brain synaptosomal preparations to study effects on neurotransmitter uptake and release. These preparations provide an isolated nerve terminal environment to investigate the direct actions of compounds on synaptic processes.

HEK Cells: Human Embryonic Kidney (HEK) 293 cells are frequently used to express specific transporter proteins, such as the mouse GABA transporters (GAT1-4). This allows for the precise characterization of a compound's inhibitory activity on individual transporter subtypes, elucidating its selectivity and mechanism of action.

Despite the use of these models for similar compounds, specific data detailing the functional modulation or target engagement of this compound within these systems remains limited in publicly accessible research.

Enzyme Activity Assays and Inhibition Profiling in Cell-Free Systems

Aminooxy compounds are recognized as potent inhibitors of enzymes that depend on a pyridoxal-5-phosphate cofactor. nih.gov The primary mechanism involves the aminooxy group forming a stable oxime with the aldehyde group of the cofactor, thereby inactivating the enzyme. nih.gov

The most probable target for 4-(Aminooxy)butanoic acid, a structural analogue of GABA, is 4-aminobutyrate transaminase (GABA-T) . This enzyme is a key component in the degradation of the neurotransmitter GABA. wikipedia.org

Mechanism of Action: By inhibiting GABA-T, 4-(Aminooxy)butanoic acid would prevent the conversion of GABA to succinate semialdehyde, leading to an accumulation of GABA in the brain. wikipedia.org An increase in brain GABA levels is correlated with anticonvulsant activity. nih.gov

Inhibition Profiling: While the theoretical mechanism is well-established for this class of compounds, specific cell-free enzyme assays detailing the IC50 value or kinetic profile of this compound against purified GABA-T are not prominently available in the reviewed literature. Such assays are crucial for determining the potency and selectivity of the inhibition.

Application in In Vivo Rodent Models for Neurobiological Research

The established link between the inhibition of GABA-T and anticonvulsant effects makes compounds like 4-(Aminooxy)butanoic acid candidates for evaluation in in vivo rodent models of epilepsy. nih.gov Various derivatives of 4-aminobutyric acid have been synthesized and screened for their anticonvulsant activities in mouse models. nih.gov However, specific studies detailing the anticonvulsant profile of this compound in established rodent models, such as those involving pentylenetetrazol (PTZ) or maximal electroshock-induced seizures, were not identified in the surveyed research.

Studies in Non-Mammalian Biological Systems

Research has extended to the evaluation of aminooxy compounds against non-mammalian pathogens, highlighting their potential as antimicrobial agents.

Plasmodium falciparum : A study investigating the antimalarial properties of various aminooxy compounds tested their ability to inhibit the in vitro growth of Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov In this screening of twenty-three different aminooxy compounds, eight demonstrated 50% inhibitory concentrations (IC50) below 10 µM. nih.govnih.gov This indicates that the aminooxy functional group is a viable pharmacophore for antimalarial drug development. While the specific activity of 4-(Aminooxy)butanoic acid was not individually reported in the abstract, the study provides strong evidence for the activity of this compound class against this parasite. nih.govnih.gov

The table below summarizes the findings for the most potent compounds from the aforementioned study on Plasmodium falciparum.

CompoundTarget OrganismIC50 (nM)
CanalinePlasmodium falciparum297 ± 23.6
CGP51905APlasmodium falciparum242 ± 18.8

Bacterial Cells: While research into the effects of butanoic acid on bacterial pathogens exists, specific studies focusing on this compound against bacterial cells were not found.

Advanced Chemical Biology and Research Tool Development

Bioorthogonal Chemistry Applications of the Aminooxy Group

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The aminooxy group is a key player in this field, enabling highly specific conjugation reactions.

Oxime ligation is a robust and versatile bioorthogonal reaction that forms a stable oxime bond between a nucleophilic aminooxy group and an electrophilic aldehyde or ketone. nih.govunivie.ac.at This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying biomolecules. rsc.orgnih.gov 4-(Aminooxy)butanoic acid hydrobromide serves as an exemplary bifunctional linker in this context. Its aminooxy moiety reacts with carbonyl groups present on target molecules, while its carboxylic acid handle is available for attachment to other molecules of interest, such as reporter tags or solid supports. acs.org The reaction kinetics, though sometimes slow at neutral pH, can be accelerated through the use of catalysts like aniline. nih.govscholaris.ca This method avoids the need for metal catalysts, which can be cytotoxic and interfere with certain biological applications. nih.govunivie.ac.at

The structure of 4-(Aminooxy)butanoic acid is well-suited for the synthesis of chemical probes for labeling and imaging. researchgate.net The carboxylic acid end of the molecule can be readily coupled to a variety of reporter tags—such as fluorophores for imaging or biotin (B1667282) for affinity purification—using standard amide bond-forming chemistry. nih.gov The resulting probe, now equipped with an aminooxy "warhead," can specifically target and covalently label proteins or other biomolecules that have been engineered to contain a unique aldehyde or ketone handle. This strategy allows for precise tracking of proteins within cells or enrichment for proteomic analysis. nih.gov For instance, a probe could be designed to react with carbonyl groups that arise on proteins as a result of oxidative stress, providing a method to study cellular damage. researchgate.net

Table 2: Components of a Research Probe Utilizing 4-(Aminooxy)butanoic acid
ComponentFunctionProvided by/Derived from
Reactive Group (Warhead)Reacts with aldehyde/ketone on targetAminooxy group
LinkerConnects reactive group to reporter tagButanoic acid backbone
Attachment HandleSite for conjugating a reporter tagCarboxylic acid group
Reporter TagEnables detection or purification (e.g., fluorophore, biotin)Conjugated to the carboxylic acid

In drug development research, a prodrug strategy is often employed to improve a drug's properties. frontiersin.org This involves attaching the active drug to a linker that is cleaved under specific physiological conditions to release the therapeutic agent. nih.gov The oxime bond formed by an aminooxy group is hydrolytically stable under general physiological conditions but can be designed to be cleavable in specific environments, such as the lower pH of endosomes or tumor microenvironments. nih.gov By using 4-(Aminooxy)butanoic acid to link a drug to a carrier molecule, a research-oriented prodrug system can be created. The stability and cleavage kinetics of the resulting oxime linker can be studied to understand how to control drug release, providing valuable data for designing more sophisticated therapeutic delivery systems. nih.govresearchgate.net

Integration into Click Chemistry Strategies for Research Purposes

While oxime ligation is considered a type of bioorthogonal or "click-type" reaction, the term "click chemistry" often refers specifically to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or its strain-promoted variants (SPAAC). rsc.orgacs.orgresearchgate.net These reactions are known for their exceptional efficiency and reliability. broadpharm.com

4-(Aminooxy)butanoic acid can be integrated into these mainstream click chemistry workflows by creating multimodal probes. A researcher can synthesize a heterobifunctional molecule that contains both the aminooxy group from a precursor like 4-(aminooxy)butanoic acid and a terminal alkyne or azide (B81097) group. nih.gov This allows for sequential or orthogonal labeling strategies. For example, the aminooxy group could be used to attach the probe to a ketone-bearing biomolecule via oxime ligation, while the alkyne handle remains available for a subsequent CuAAC reaction to attach a fluorescent reporter or another molecule of interest. nih.gov This dual-functionality expands the molecular toolbox for building complex biological constructs. nih.gov

Table 3: Comparison of Bioorthogonal Ligation Strategies
FeatureOxime LigationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ReactantsAminooxy + Aldehyde/KetoneAzide + Terminal Alkyne
CatalystNone required (can be accelerated by aniline) nih.govCopper(I) broadpharm.com
Key AdvantageMetal-free, good for applications sensitive to copper toxicity. univie.ac.atExtremely high reaction rate and efficiency. researchgate.net
Integration PointCan be combined on a single probe for multimodal conjugation. nih.gov

Utilization in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of enzymes directly in complex biological systems. nih.govfrontiersin.org ABPP employs chemical probes that covalently bind to the active site of an enzyme, allowing for its detection and quantification. nih.govyoutube.com A typical activity-based probe (ABP) consists of a reactive group (warhead) that targets a specific enzyme family, a linker, and a reporter tag. mdpi.com

In the context of ABPP, this compound is best suited to function as a component in the synthesis of the probe's linker . While the aminooxy group itself is not a typical warhead for common enzyme classes like serine hydrolases or cysteine proteases nih.gov, it can be used in related proteomic strategies. For instance, probes featuring an aminooxy group can be used to target and label proteins that have undergone post-translational modifications resulting in the formation of carbonyls, which can be markers of cellular stress. researchgate.net More commonly within ABPP, a linker derived from 4-(aminooxy)butanoic acid could be used to connect a specific enzyme-targeting warhead to a reporter tag. Modern ABPP often utilizes a two-step approach where the reporter tag is a small, bioorthogonal handle like an alkyne, which is then visualized by click chemistry, a strategy where a linker like 4-(aminooxy)butanoic acid could be adapted for specialized applications. mdpi.comnih.gov

Analytical and Spectroscopic Methodologies in Research

Spectroscopic Techniques for Structural Characterization of Derivatives (e.g., NMR, FT-IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation of new chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular framework of 4-(Aminooxy)butanoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to characterize derivatives. For instance, in the characterization of Schiff base derivatives of butanoic acid, ¹H NMR spectra reveal signals corresponding to methylene protons in the aliphatic region. mdpi.comsemanticscholar.org Specific chemical shifts can confirm the structure and purity of the compound. mdpi.comsemanticscholar.org For example, in one study of a butanoic acid derivative, the methylene protons of the amino acid unit appeared in the aliphatic region of the ¹H-NMR spectrum, while the protons adjacent to the nitrogen atom were shifted downfield. mdpi.com The ¹³C-NMR spectrum provides complementary information, showing signals for carboxylic carbons and other carbon atoms in the structure. mdpi.comsemanticscholar.org

Table 1: Example ¹H and ¹³C NMR Chemical Shifts for a Butanoic Acid Derivative
Atom/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Carbon-174.0
Azomethine Carbon-166.2
Aromatic Carbons-151.9
H-4 Protons (adjacent to N)3.60-
Aromatic Protons6.79, 7.00, 7.02-

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. biointerfaceresearch.com In the context of butanoic acid and its derivatives, FT-IR spectra typically show a very broad absorption band for the hydroxyl (O-H) group of the carboxylic acid, usually found between 3300 and 2500 cm⁻¹. docbrown.infoamazonaws.com This broadness is a result of intermolecular hydrogen bonding. docbrown.info Another key feature is the strong absorption from the carbonyl (C=O) stretching vibration, which appears in the range of 1725 to 1700 cm⁻¹. docbrown.inforesearchgate.net The presence of these characteristic bands is indicative of the carboxylic acid moiety. docbrown.info For derivatives, shifts in these bands can confirm successful chemical modification. For example, the coordination of a metal ion to an imine nitrogen in a Schiff base derivative leads to a noticeable shift in the C=N vibration frequency. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for Butanoic Acid Derivatives
Functional GroupVibration TypeWavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C-H (Aromatic)Stretching3089 - 2818
C=O (Carboxylic Acid)Stretching1725 - 1700
C=N (Imine)Stretching~1643
C=C (Aromatic)Stretching~1589

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. researchgate.net For derivatives of 4-(Aminooxy)butanoic acid that incorporate such systems, UV-Vis spectra can confirm their formation. For example, the electronic absorption spectrum of a Schiff base derivative showed absorption bands that could be assigned to π→π* transitions in the aromatic ring and n→π* transitions of the imine group. mdpi.com The complexation with a metal ion can cause significant shifts in these absorption bands, which can be attributed to changes in the electronic conjugation of the system. mdpi.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) HPLC is a cornerstone technique for the analysis of amino acids and their derivatives. mdpi.com Reversed-phase HPLC (RP-HPLC) is commonly used, where separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. pensoft.nethelixchrom.com For amino acids that lack a strong chromophore, pre-column derivatization with a labeling agent is often necessary to allow for UV or fluorescence detection. mdpi.comresearchgate.net The method can be validated to ensure good linearity, accuracy, and precision. mdpi.comnih.gov A typical HPLC method involves an isocratic or gradient elution using a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) at a defined flow rate. mdpi.compensoft.net

Table 3: Example HPLC Method Parameters for Amino Acid Analysis
ParameterCondition
ColumnC18 Reversed-Phase
Mobile PhaseA: 25 mmol/L Sodium AcetateB: Acetonitrile
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV/DAD (e.g., 463 nm after derivatization)
Column Temperature30 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of selectivity and sensitivity. nih.gov This technique is particularly valuable for identifying and quantifying compounds in complex matrices. rsc.org In LC-MS/MS, specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM), which enhances specificity and allows for trace-level detection. rsc.org Derivatization can also be employed in LC-MS to improve ionization efficiency and chromatographic retention. nih.govresearchgate.net The method is widely used in bioanalysis of amino acids in biological samples like serum and plasma. nih.gov

X-ray Crystallography for Ligand-Target Complex Structures and Compound Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique has been used to structurally characterize derivatives of butanoic acid, providing precise information on bond lengths, bond angles, and molecular conformation. mdpi.comnih.gov For example, the crystal structure of a Schiff base derivative complexed with a copper(II) ion revealed a one-dimensional polymeric structure and an octahedral coordination geometry around the metal center. mdpi.comresearchgate.net Such detailed structural information is invaluable for understanding the compound's chemical properties and for designing molecules that can interact with specific biological targets. nih.gov The analysis can confirm the stereochemistry, such as the E-configuration of an imine bond, and reveal intermolecular interactions like hydrogen bonding that dictate the molecular packing in the crystal. mdpi.comnih.gov

Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate the mechanism of a chemical or biological transformation. In this strategy, one or more atoms in the 4-(Aminooxy)butanoic acid molecule are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H).

The labeled compound can then be introduced into a biological system, and its journey through metabolic pathways can be monitored using techniques like mass spectrometry or NMR spectroscopy. nih.govnih.gov This approach helps to identify downstream metabolites and understand how the compound is processed by cells. nih.gov For instance, comprehensive ¹³C stable-isotope tracing of nutrients in cell cultures allows for the identification of secreted by-products and their metabolic origins. nih.gov

Furthermore, isotopic labeling is crucial for mechanistic studies. By observing which atoms are retained or exchanged during a reaction, researchers can deduce the step-by-step pathway of the transformation. Specific labeling patterns can be designed to probe ligand-protein binding interactions, where the isotopic labels act as filters in NMR experiments to remove background signals from the protein. nih.gov A heterobifunctional linker related to the title compound, N-[4-(aminooxy)butyl]maleimide, has been used to create a thiol-reactive ¹⁸F-labeling agent, demonstrating the utility of this scaffold in developing probes for applications like positron emission tomography (PET). nih.gov

Theoretical and Computational Studies

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the interaction between a ligand, such as 4-(Aminooxy)butanoic acid, and its potential biological targets. Given its structural similarity to GABA, a primary inhibitory neurotransmitter, a logical target for investigation is GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation. niscpr.res.innih.govnih.gov Inhibition of GABA-AT increases GABA levels in the brain, a therapeutic strategy for conditions like epilepsy. niscpr.res.in

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 4-(Aminooxy)butanoic acid, docking studies would likely be performed against a homology model of human GABA-AT, as the crystal structure is not yet available. nih.gov Such studies on other GABA-AT inhibitors have identified key amino acid residues involved in binding. tandfonline.comresearchgate.net For instance, in studies of other GABA-AT inhibitors, interactions with residues such as Ile100, Ser102, and His218 have been noted. researchgate.net A hypothetical docking study of 4-(Aminooxy)butanoic acid would aim to identify similar interactions, likely involving its carboxylic acid and aminooxy functionalities.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide insights into the dynamic stability of the ligand-receptor complex over time. These simulations model the movement of atoms and molecules, offering a more realistic representation of the biological environment. For the 4-(Aminooxy)butanoic acid-GABA-AT complex, an MD simulation would assess the stability of the binding pose, the conformational changes in the protein upon ligand binding, and the persistence of key interactions, such as hydrogen bonds. nih.govresearchgate.net Studies on other GABA-AT inhibitors have used MD simulations to confirm the stability of the docked compounds within the active site. nih.gov

A representative table from a hypothetical molecular dynamics simulation study is presented below, illustrating the type of data that would be generated.

Simulation Time (ns)RMSD of Ligand (Å)RMSF of Active Site Residues (Å)Number of Hydrogen Bonds
00.000.504
101.250.753
201.300.783
301.450.802
401.500.823
501.480.813

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For 4-(Aminooxy)butanoic acid and its derivatives, QSAR studies would be instrumental in optimizing its structure to enhance its potential therapeutic effects.

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values for GABA-AT inhibition) is required. Various molecular descriptors, which quantify different aspects of a molecule's structure, are then calculated. These descriptors can be categorized as:

Electronic: such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to a molecule's reactivity. niscpr.res.in

Steric: like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic: such as LogP, which measures the lipophilicity of the compound. niscpr.res.in

Topological: which are numerical representations of the molecular structure.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts activity based on these descriptors. tandfonline.comnih.gov For GABA-AT inhibitors, QSAR studies have revealed that parameters like Non 1,4 van der Waal's energy, HOMO energy, and LogP are significant for activity. niscpr.res.in A hypothetical QSAR model for a series of butanoic acid derivatives might look like the following equation:

pIC50 = β0 + β1(LogP) + β2(HOMO) + β3(Molecular_Weight)

The insights gained from such a model would guide the synthesis of new derivatives with potentially improved potency. A sample data table that would be used to generate a QSAR model is provided below.

CompoundpIC50LogPHOMO (eV)Molecular Weight (g/mol)
Derivative 15.2-0.36-9.8200.03
Derivative 25.8-0.15-9.5214.05
Derivative 36.10.05-9.3228.07
Derivative 45.5-0.20-9.7207.04

In Silico Screening for Novel Biological Targets and Interactions

While GABA-AT is a probable target for 4-(Aminooxy)butanoic acid, in silico screening methods can be employed to identify other potential biological targets. nih.gov These computational approaches can be broadly classified into two categories:

Ligand-based methods: These methods rely on the principle that structurally similar molecules often have similar biological activities. nih.gov A 2D or 3D representation of 4-(Aminooxy)butanoic acid would be used to search databases of known bioactive compounds to find molecules with similar features. This could reveal unexpected targets.

Structure-based methods (Reverse Docking): In this approach, the structure of 4-(Aminooxy)butanoic acid is docked against a large library of protein structures. nih.gov The proteins to which the compound binds with high affinity are then identified as potential targets.

Tools like TargetHunter and other similar platforms utilize these principles to predict the therapeutic potential of small organic molecules. nih.gov Such an analysis for 4-(Aminooxy)butanoic acid could uncover novel mechanisms of action beyond the GABAergic system.

Prediction of Metabolic Fate and Interactions in Research Models

Understanding the metabolic fate of a compound is crucial in drug discovery. Computational tools can predict how a molecule like 4-(Aminooxy)butanoic acid might be metabolized in the body. nih.gov These predictions can be categorized as follows:

Prediction of Sites of Metabolism (SOMs): These methods identify the specific atoms in a molecule that are most likely to undergo metabolic transformation, often by cytochrome P450 (CYP) enzymes. nih.govunivie.ac.at For 4-(Aminooxy)butanoic acid, potential sites of metabolism could include the carboxylic acid group or the aliphatic chain.

Prediction of Metabolites: Based on the predicted SOMs and a library of known biotransformation rules, the structures of potential metabolites can be generated. univie.ac.at For instance, the carboxylic acid moiety might undergo glucuronidation.

Metabolic Pathway Prediction: More advanced methods can predict the entire metabolic pathway a compound might follow. nih.gov Given its structure, the metabolism of 4-(Aminooxy)butanoic acid could potentially involve pathways related to butanoate metabolism. genome.jp

In silico tools like FAME 3 and GLORY can predict sites of metabolism and the resulting metabolites for a wide range of compounds. univie.ac.at While the metabolism of butanoic acid itself is well-characterized, the presence of the aminooxy group in 4-(Aminooxy)butanoic acid would likely introduce alternative metabolic routes that could be explored using these computational models. A hypothetical table of predicted metabolites is shown below.

Predicted MetaboliteMetabolic ReactionPredicted Enzyme Family
4-(Aminooxy)butanoic acid glucuronideGlucuronidationUGT
3-Hydroxy-4-(aminooxy)butanoic acidHydroxylationCYP450
Succinic semialdehyde oximeOxidative deaminationMAO

Future Directions and Emerging Research Avenues for 4 Aminooxy Butanoic Acid Hydrobromide

Development of Highly Selective and Potent Research Probes

The development of highly selective and potent research probes is a cornerstone of modern chemical biology, enabling the precise study of biological processes within their native environments. While research into creating probes from 4-aminonaphthalimide for detecting specific biological molecules like hypochlorous acid is ongoing, the specific development of probes derived from 4-(aminooxy)butanoic acid hydrobromide is an area with significant potential for future exploration. nih.gov The unique chemical structure of this compound, featuring a reactive aminooxy group, makes it an attractive candidate for the design of novel probes. Future research will likely focus on conjugating this molecule with various reporting moieties, such as fluorophores or affinity tags, to create tools for visualizing and isolating specific cellular targets. The aim is to develop probes that can interact with their intended biological partners with high affinity and specificity, minimizing off-target effects and providing clearer insights into complex biological systems.

Exploration of Underexplored Enzymatic Systems and Receptor Subtypes

The study of butanoic acid derivatives has provided valuable insights into various biological processes. For instance, research on compounds like 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid has shed light on their interactions with GABAB receptors. nih.gov However, the specific effects of this compound on a wide range of enzymatic systems and receptor subtypes remain largely uncharted territory.

Future investigations are anticipated to explore the interactions of this compound with less-characterized enzymes and receptor families. This could uncover novel biological activities and therapeutic targets. For example, computational studies have suggested the potential of 2-(aminooxy)butanoic acid as a therapeutic agent for conditions like Alzheimer's disease, highlighting the promise of this class of compounds. researchgate.net Expanding these investigations to this compound could reveal new pharmacological properties and applications.

Advancements in Bioorthogonal Applications within Complex Biological Environments

Bioorthogonal chemistry encompasses chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov This field has revolutionized the study of biomolecules in their natural settings. The aminooxy group is a key player in bioorthogonal chemistry, known for its ability to react selectively with aldehydes and ketones to form stable oxime linkages.

While the general utility of aminooxy compounds in bioorthogonal chemistry is well-established, the specific application of this compound in complex biological environments is a burgeoning area of research. Future advancements may involve leveraging this compound for the in-vivo labeling and tracking of biomolecules. researchgate.net Its water solubility and potentially low cytotoxicity could make it a valuable tool for studying dynamic processes in living cells and organisms with high precision and minimal perturbation. researchgate.netsinfoochem.com

Contribution to Fundamental Understanding of Amino Acid-Derived Signaling in Biological Systems

Amino acids are not only the building blocks of proteins but also crucial signaling molecules that regulate a plethora of cellular processes. mdpi.com They are involved in intricate signaling pathways, such as the mTORC1 pathway, which is a master regulator of cell growth and metabolism. imrpress.com The study of amino acid derivatives is essential for dissecting these complex signaling networks.

Future research on this compound is poised to contribute significantly to our understanding of amino acid-derived signaling. By acting as a molecular probe or a modulator of specific pathways, this compound could help to elucidate the roles of novel signaling cascades. Understanding how this and related molecules influence cellular communication will provide fundamental insights into health and disease, potentially paving the way for new therapeutic strategies that target amino acid signaling pathways.

Q & A

Q. How can researchers synthesize 4-(Aminooxy)butanoic acid hydrobromide with high purity?

Methodology:

  • Step 1: Start with tert-butyl-protected intermediates (e.g., tert-butyl thiazol-4-ylcarbamate analogs) to stabilize reactive aminooxy groups during synthesis .
  • Step 2: Use nucleophilic substitution or coupling reactions (e.g., Mitsunobu or EDC/NHS coupling) to attach the aminooxy moiety to the butanoic acid backbone .
  • Step 3: Purify via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the hydrobromide salt. Confirm purity (>98%) using LC-MS and ¹H/¹³C NMR .
  • Key Data: Purity thresholds should align with pharmaceutical intermediate standards (e.g., ≤0.5% impurities by area under the curve in HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

Methodology:

  • Structural Confirmation: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the aminooxy group (δ ~5.5–6.5 ppm for NH-O) and bromide counterion .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition points (>200°C typical for hydrobromide salts) .
  • Solubility: Determine solubility in aqueous buffers (e.g., PBS) via UV-Vis spectroscopy at λ=220–260 nm .

Q. What are the primary research applications of this compound in neurobiology?

Methodology:

  • GABA Receptor Studies: Use as a competitive antagonist in patch-clamp electrophysiology (e.g., blocking GABAₐ receptors in hippocampal slices at 10–100 µM) .
  • Neuroprotection Assays: Evaluate oxidative stress mitigation in neuronal cell lines (e.g., SH-SY5Y) using MTT assays and ROS detection kits .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for analogs of this compound?

Methodology:

  • Analog Synthesis: Replace the aminooxy group with hydroxyl, methylamino, or carboxyethyl groups to assess steric/electronic effects .
  • Kinetic Assays: Measure receptor binding affinity (Kd) via surface plasmon resonance (SPR) or radioligand displacement (e.g., ³H-GABA competition) .
  • Data Interpretation: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. How should researchers address contradictory data in receptor affinity studies?

Methodology:

  • Variable Control: Standardize buffer ionic strength (e.g., 150 mM NaCl in ACSF) and pH (7.4) to minimize experimental variability .
  • Batch Consistency: Verify compound purity across batches via HPLC and elemental analysis (Br⁻ content by ion chromatography) .
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare means across studies (p<0.05 significance threshold) .

Q. What strategies optimize the compound’s stability in long-term pharmacological assays?

Methodology:

  • Storage Conditions: Store lyophilized powder at -80°C under argon to prevent hydrobromide dissociation or oxidation .
  • In-Solution Stability: Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous stock solutions and monitor degradation via LC-MS over 24–72 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.